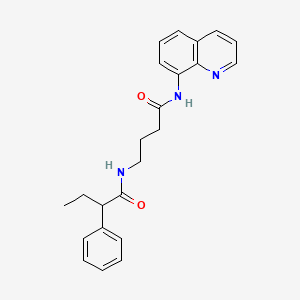

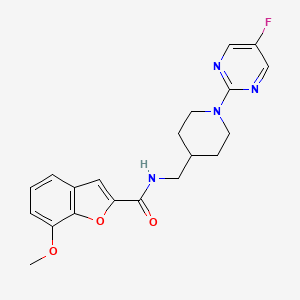

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their pharmaceutical and biological activities . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

The molecular structure of quinoline derivatives can display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including alcoholysis . The reaction conditions and the specific substituents on the quinoline ring can greatly influence the outcome of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide” would depend on the specific structure of the compound. Quinoline itself is a colorless hygroscopic liquid .科学的研究の応用

Antituberculosis Activity

- New compounds with antituberculosis activity were synthesized, showcasing the potential application of quinoline derivatives in developing antituberculosis drugs. One of these compounds is in the final stage of clinical trials, demonstrating high antituberculosis activity and preparing for clinical practice use (Omel’kov, Fedorov, & Stepanov, 2019).

Antitumor Activity

- A study on novel amsacrine analogs indicated that replacing the acridine moiety with a quinoline system drastically reduced anticancer activity, highlighting the critical role of molecular structures in determining biological activity (Chilin et al., 2009).

- Another research discovered 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers, showcasing the potential of quinoline derivatives in cancer therapy (Yu‐Wen Chen et al., 2011).

Anti-Plasmodial and Antifungal Activity

- Functionalized aminoquinolines were synthesized and demonstrated moderate potency against Plasmodium falciparum, with some compounds also showing activity against chloroquine-resistant strains. Additionally, these compounds displayed promising antifungal activity against specific fungi strains (Vandekerckhove et al., 2015).

Molecular Complex Formation

- A study on molecular complexes involving 2-[4-dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline revealed interactions via hydrogen bonds and π-π* interactions, underscoring the importance of structural analysis in understanding the behavior of chemical compounds (Lewiński, Nitek, & Milart, 1993).

Biological Interactions

- Azoimine quinoline derivatives were synthesized and evaluated for their antioxidant, anti-inflammatory, antimicrobial activities, and DNA / BSA binding, demonstrating the diverse biological applications of quinoline derivatives (Douadi et al., 2020).

作用機序

Target of Action

The primary targets of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are key components of the MAP kinase pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

The compound interacts with ERK1/2, inhibiting their activity . This inhibition disrupts the MAP kinase pathway, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The MAP kinase pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, influencing cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Result of Action

By inhibiting ERK1/2 and disrupting the MAP kinase pathway, N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide can alter cell proliferation and differentiation . This could potentially lead to antineoplastic effects, making the compound a candidate for cancer treatment .

将来の方向性

The future research directions for quinoline derivatives are vast, given their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

特性

IUPAC Name |

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-2-19(17-9-4-3-5-10-17)23(28)25-16-8-14-21(27)26-20-13-6-11-18-12-7-15-24-22(18)20/h3-7,9-13,15,19H,2,8,14,16H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENDJCFFXLBRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2989304.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2989310.png)

![[(4-Bromobenzyl)sulfanyl]acetic acid](/img/structure/B2989314.png)

![Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B2989319.png)